molecular formula C15H24N2O3S B2359129 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428379-27-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2359129
CAS No.: 1428379-27-4
M. Wt: 312.43
InChI Key: PIXNHELKZDOOBG-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A study by Alizadeh & Rezvanian (2008) discusses an efficient route to novel arylsulfonamides, involving the reaction of enamines with arylsulfonyl isocyanate. This process highlights the versatility of using sulfonyl and azetidine components in synthesizing compounds with potential biological activity (Alizadeh & Rezvanian, 2008).

Antibacterial Applications

Research on pyridonecarboxylic acids as antibacterial agents by Egawa et al. (1984) demonstrates the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. Although this study does not directly involve cyclopropylsulfonyl azetidine, it indicates the potential of similar structures in developing antibacterial agents (Egawa et al., 1984).

Polymer Science

Reisman et al. (2020) described the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with incorporated sulfonyl groups in the backbone, showcasing the utility of sulfonylazetidines in polymer science (Reisman et al., 2020).

Antimicrobial Activity

A study by Akbari & Shah (2019) on the synthesis of cyclohexenone derivatives and their screening for antimicrobial activities presents an example of how structural components similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide might be explored for developing new antimicrobial drugs (Akbari & Shah, 2019).

Drug Synthesis and Evaluation

Research into the synthesis of enantiopure analogues of 3-hydroxyproline by Avenoza et al. (2002) provides insights into the complex synthesis processes that might be applicable to the compound , particularly in the context of generating enantiomerically pure substances with potential therapeutic applications (Avenoza et al., 2002).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylsulfonylazetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c18-15(16-9-8-12-4-2-1-3-5-12)13-10-17(11-13)21(19,20)14-6-7-14/h4,13-14H,1-3,5-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXNHELKZDOOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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